4-Decene, 8-methyl-, (E)-
Description
4-Decene, 8-methyl-, (E)- (CAS 62338-50-5) is an unsaturated hydrocarbon with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol. It belongs to the class of alkenes, characterized by a trans (E)-configured double bond at position 4 and a methyl substituent at carbon 8. This structural arrangement influences its physicochemical properties, including boiling point, solubility, and reactivity.
Key properties derived from computational methods (Joback and Crippen) include:
- Boiling point (Tboil): ~180°C (estimated)
- Critical temperature (Tc): 662.5 K
- LogP (octanol/water partition coefficient): 5.04, indicating high hydrophobicity .
Properties
Molecular Formula |
C11H22 |
|---|---|
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(E)-8-methyldec-4-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+ |
InChI Key |
SYUIBEDHXSMNSQ-BQYQJAHWSA-N |
Isomeric SMILES |
CCC/C=C/CCC(C)CC |
Canonical SMILES |
CCCC=CCCC(C)CC |
Origin of Product |
United States |
Chemical Reactions Analysis
(E)-8-Methyl-4-decene: undergoes various types of chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides, aldehydes, or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) at the double bond.
Common Reagents and Conditions:
Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂), and chromium-based oxidants.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium, platinum).
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a catalyst.
Major Products Formed:
Epoxides: Formed through the oxidation of the double bond.
Alcohols: Resulting from the reduction of the double bond.
Halogenated Compounds: Produced through halogenation reactions.
Scientific Research Applications
(E)-8-Methyl-4-decene: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-8-Methyl-4-decene exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereoisomers
4-Decene, 3-methyl-, (E)- (CAS 62338-47-0)
- Molecular formula : C₁₁H₂₂
- Key differences : The methyl group is located at carbon 3 instead of 8.
- GC retention time : 14.098 min (compared to 13.907 min for 2-Decene, 6-methyl-, (Z)-), suggesting higher polarity due to branching proximity to the double bond .
trans-4-Decene (CAS 19398-89-1)
- Molecular formula : C₁₀H₂₀
- Key differences : Lacks the methyl group, resulting in a lower molecular weight (140.27 g/mol).
- Thermal properties : Vaporization enthalpy (ΔvapH) = 43.2 kJ/mol at 413 K .
- Density : 0.74 g/cm³ at 20°C, comparable to other decene isomers .
cis-4-Decene (CAS 19398-88-0)
Functional Analogues
4-Decene, 7-methyl-, (E)-
- Odor profile : Imparts a "creamy" aroma, as observed in cheese volatile analyses. This highlights the role of methyl positioning in sensory characteristics .
- Comparison : The 7-methyl derivative’s sensory activity suggests that 8-methyl isomers may similarly influence flavor chemistry, though this remains unconfirmed in the literature.
1-Decene, 8-methyl- (CAS 61142-79-8)
Physicochemical and Analytical Data Comparison
Table 1: Key Properties of 4-Decene, 8-methyl-, (E)- and Analogues
*Density estimated from decene isomer data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
